tert-Butyl 4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a pyridine moiety. It is often used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the pyridine and piperazine moieties under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(1-aminopropyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C18H30N4O2 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-(1-aminopropyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30N4O2/c1-6-15(19)14-7-8-16(20-13(14)2)21-9-11-22(12-10-21)17(23)24-18(3,4)5/h7-8,15H,6,9-12,19H2,1-5H3 |
InChI Key |
NSESTFBJLVDLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
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